molecular formula C16H23NO2 B8761886 1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one CAS No. 921599-67-9

1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one

Cat. No. B8761886
M. Wt: 261.36 g/mol
InChI Key: IYEPPIPZMXTNTA-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a solution containing 2.1 g (16.9 mmol) of the ketone from step 3 in 10 mL of ethanol was added 2.0 g (28.7 mmol) of hydroxylamine hydrochloride followed by 4.0 g (29 mmol) of NaOAc in 20 mL of water. The resulting mixture was refluxed for 3 h, cooled and concentrated to one-half volume and the precipitate was collected.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][CH:19]=1)[CH2:8]N1CCC(=O)CC1C)(C)C.Cl.[NH2:21][OH:22].[CH3:23]C([O-])=O.[Na+]>C(O)C.O>[CH2:8]1[C:7]2([CH2:6][CH2:5][C:19](=[N:21][OH:22])[CH2:18][CH2:17]2)[CH2:23]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(CN2C(CC(CC2)=O)C)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one-half volume
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Name
Type
Smiles
C1CC12CCC(CC2)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.